N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide
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Overview
Description
N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide is a compound that features a cyclopropyl group attached to a methylene unit, which is further connected to a sulfinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide typically involves the reaction of cyclopropylmethylene intermediates with sulfinamide precursors. One common method includes the use of cyclopropylmethylene bromide, which reacts with 2-methylpropane-2-sulfinamide under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the sulfinamide group to sulfide or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfide derivatives, and various substituted cyclopropylmethylene compounds .
Scientific Research Applications
N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The cyclopropylmethylene group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The sulfinamide group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the sulfinamide group.
Cyclopropylmethylamine: Contains a cyclopropylmethyl group instead of cyclopropylmethylene.
Sulfinamide Derivatives: Compounds with different substituents on the sulfinamide group.
Uniqueness
N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide is unique due to the combination of the cyclopropylmethylene and sulfinamide groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C8H15NOS |
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Molecular Weight |
173.28 g/mol |
IUPAC Name |
N-(cyclopropylmethylidene)-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C8H15NOS/c1-8(2,3)11(10)9-6-7-4-5-7/h6-7H,4-5H2,1-3H3 |
InChI Key |
RJWKIBPXFVCJQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1CC1 |
Origin of Product |
United States |
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